2-Bromo-4-(oxolan-3-yl)-1,3-thiazole
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s a good pharmacophore nucleus due to its various pharmaceutical applications .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One such method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
The molecular weight of “2-Bromo-4-(tetrahydrofuran-3-YL)thiazole” is 234.12 g/mol . The exact mass and monoisotopic mass are both 232.95100 g/mol . It has a topological polar surface area of 50.4 Ų .Scientific Research Applications
Synthesis of Complex Molecules
Thiazole derivatives, including those related to 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole, have been extensively studied for their role in synthesizing complex molecules. These compounds serve as key intermediates in the development of a wide range of biologically active compounds due to their versatile chemical reactivity. For instance, thiazole derivatives have been identified as crucial scaffolds in medicinal chemistry, demonstrating significant antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties (Leoni et al., 2014; Sethi et al., 2020). The synthesis and functionalization of thiazole cores enable the creation of molecules with tailored properties for specific pharmacological targets.
Environmental Impact and Health Effects
The presence and formation of brominated compounds, including those structurally related to 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole, have raised environmental concerns. Studies have focused on the health effects of polybrominated dibenzo-p-dioxins and dibenzofurans, suggesting that these compounds share toxicity profiles with their chlorinated counterparts. However, further research is needed to fully understand their health implications, particularly considering the limited data on human exposure (Birnbaum et al., 2003; Zhang et al., 2016).
Pharmacological Potential
Research into thiazole derivatives, including 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole, has highlighted their significant pharmacological potential. These compounds have been explored for their antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities, among others. The flexibility in chemical structure allows for the optimization of biological activity and specificity towards various therapeutic targets (Kumar et al., 2022; Sahiba et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole Thiazole derivatives have been known to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Result of Action
The molecular and cellular effects of 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole Thiazole compounds have been known to cause a range of effects at the molecular and cellular level, such as causing dna double-strand breaks .
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromo-4-(oxolan-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWAJOGZWAAXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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